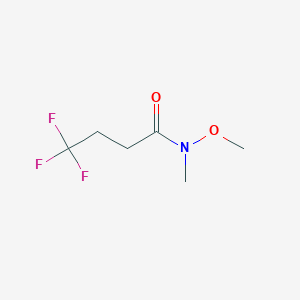

4,4,4-trifluoro-N-methoxy-N-methylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-N-methoxy-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-10(12-2)5(11)3-4-6(7,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEVBVUBTKMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Trifluoromethylated Structures in Chemical Research

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. hovione.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological and physicochemical characteristics of a compound. mdpi.comresearchgate.net In drug design, introducing a trifluoromethyl group can improve a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, ultimately leading to a longer half-life and potentially lower required dosages. mdpi.comresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. wikipedia.org

Historical Development and Synthetic Utility of N Methoxy N Methylamides Weinreb Amides

N-Methoxy-N-methylamides, commonly known as Weinreb amides, were first reported in 1981 by Steven M. Weinreb and Steven Nahm as a method for synthesizing ketones. wikipedia.orgmychemblog.com This discovery addressed a significant challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives like esters and acid chlorides, which often leads to the formation of tertiary alcohols instead of the desired ketones. mychemblog.comorganic-chemistry.org

The synthetic utility of Weinreb amides stems from their reaction with organometallic reagents, such as Grignard reagents or organolithium species, to form a stable, chelated tetrahedral intermediate. acs.orgorientjchem.org This intermediate is stable enough to prevent a second addition of the organometallic reagent. nih.gov Upon aqueous workup, this intermediate collapses to afford the corresponding ketone in high yield. mychemblog.com This method is highly valued for its reliability and broad functional group tolerance. wikipedia.org

Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH4). acs.orgtcichemicals.com The same stable intermediate prevents over-reduction to the alcohol, making Weinreb amides versatile precursors for both ketones and aldehydes. acs.org The ease of their preparation from carboxylic acids or their derivatives has contributed to their widespread adoption in organic synthesis. acs.orgorientjchem.org

Distinctive Features of 4,4,4 Trifluoro N Methoxy N Methylbutanamide Within the Class of Trifluoromethylated Weinreb Amides

4,4,4-Trifluoro-N-methoxy-N-methylbutanamide is a specific example of a trifluoromethylated Weinreb amide. Its distinctive nature arises from the combination of the stable Weinreb amide functionality with a trifluoromethyl group at the γ-position. This structure makes it a valuable building block for the synthesis of γ-trifluoromethylated ketones.

A key reaction involving this class of compounds is their interaction with trifluoromethylating reagents. For instance, a novel approach to synthesizing trifluoromethylketones (TFMKs) involves the reaction of Weinreb amides with the Ruppert-Prakash reagent (TMS-CF3). rsc.orgresearchgate.net This method is significant as it represents a constructive reaction of TMS-CF3 with an amide, allowing for the synthesis of TFMKs without the risk of over-trifluoromethylation. rsc.orgtcichemicals.com The reaction proceeds through a silylated intermediate, which upon treatment with a fluoride (B91410) source, yields the corresponding trifluoromethylketone. tcichemicals.comtcichemicals.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 368209-86-3 |

| Molecular Formula | C6H10F3NO2 |

| Molecular Weight | 185.14 g/mol |

Current Research Landscape and Emerging Opportunities for 4,4,4 Trifluoro N Methoxy N Methylbutanamide

Direct Acylation Routes for N-Methoxy-N-methylamide Formation

Direct acylation methods are the most common and straightforward approaches for the preparation of Weinreb amides. These routes involve the formation of an amide bond between an activated carboxylic acid derivative and N,O-dimethylhydroxylamine.

A prevalent and efficient method for synthesizing this compound involves the use of an activated form of 4,4,4-trifluorobutanoic acid, most commonly the acid chloride. This electrophilic precursor readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com

The general procedure begins with the conversion of 4,4,4-trifluorobutanoic acid to its corresponding acyl chloride, 4,4,4-trifluorobutyryl chloride. This activation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Once the acid chloride is prepared, it is reacted with N,O-dimethylhydroxylamine hydrochloride. A non-nucleophilic base, such as pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine (B1172632) salt, liberating the free amine for the nucleophilic acyl substitution. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity and minimize side reactions.

The reaction mechanism proceeds via nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the stable amide product. wikipedia.org

Table 1: Reagents for the Synthesis via Acid Chloride Route

| Step | Starting Material | Reagent | Solvent | Typical Conditions |

| 1. Activation | 4,4,4-Trifluorobutanoic acid | Thionyl chloride or Oxalyl chloride (cat. DMF) | Neat or DCM | Reflux or Room Temp. |

| 2. Amidation | 4,4,4-Trifluorobutyryl chloride | N,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine, TEA) | DCM, THF | 0 °C to Room Temp. |

An alternative to the acid chloride route is the direct condensation of 4,4,4-trifluorobutanoic acid with N,O-dimethylhydroxylamine using a coupling reagent. This one-pot method avoids the isolation of the often moisture-sensitive acid chloride. A wide variety of peptide coupling reagents can be employed for this transformation. bachem.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid by forming an acyloxyphosphonium salt.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU are highly efficient. bachem.compeptide.com HATU, in particular, is known for its rapid reaction rates and low potential for epimerization. wikipedia.orgchemicalbook.com The reaction with these reagents proceeds through the formation of an activated ester (e.g., an OAt-active ester with HATU), which then reacts with the amine. glpbio.com

This method generally requires an organic base (e.g., DIPEA, N-methylmorpholine) and is performed in polar aprotic solvents like DMF or DCM. wikipedia.org

Table 2: Comparison of Common Coupling Reagents for Weinreb Amide Formation

| Coupling Reagent | Class | Additive (if needed) | Solvent | General Yield |

| EDC | Carbodiimide | HOBt or HOAt | DCM, DMF | Good to Excellent |

| PyBOP | Phosphonium | None | DMF, DCM | Excellent |

| HATU | Uronium/Aminium | None | DMF | Excellent |

| CDI | Imidazolium | None | THF, DCM | Good |

Alternative Synthetic Pathways to this compound

Palladium-catalyzed carbonylation reactions offer a powerful method for constructing carbonyl compounds. nih.gov In principle, this compound could be synthesized via the aminocarbonylation of a suitable trifluorinated precursor. This would involve the reaction of a trifluoroalkyl halide, such as 1-iodo-3,3,3-trifluoropropane, with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent reductive elimination after reaction with the amine releases the amide product and regenerates the Pd(0) catalyst. While this method is well-established for aryl and vinyl halides, its application to unactivated alkyl halides can be more challenging. However, recent advances have demonstrated the feasibility of such transformations. researchgate.netresearchgate.net

Another conceivable, though less direct, pathway is the selective trifluoromethylation of a pre-formed butanamide precursor. This approach would involve synthesizing a substrate such as N-methoxy-N-methylbut-3-enamide or a related derivative and then introducing the trifluoromethyl group.

This could potentially be achieved through a radical addition of a trifluoromethyl source (e.g., trifluoroiodomethane, Togni's reagent) across the double bond, followed by reduction. However, achieving the desired regioselectivity to form the 4,4,4-trifluoro product can be challenging and may require specific directing groups or catalyst systems. Direct trifluoromethylation of a saturated C-H bond at the terminal position of the butanamide chain is extremely difficult and would likely suffer from a lack of selectivity.

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification. Key parameters to consider include solvent, temperature, stoichiometry of reagents, and the choice of base.

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reagents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. DMF is often favored for coupling-reagent-mediated reactions due to its high polarity, which can accelerate the reaction. wikipedia.org

Temperature: Amidation reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly when using highly reactive acid chlorides, and then allowed to warm to room temperature to ensure the reaction goes to completion.

Base: The choice and amount of base are critical. For the acid chloride route, at least two equivalents of a non-nucleophilic base are needed: one to neutralize the HCl byproduct and one to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt. For coupling reactions, a base like DIPEA is used to deprotonate the carboxylic acid and facilitate the formation of the active intermediate. glpbio.com

Purification: Purification of the final product is typically achieved by aqueous work-up to remove water-soluble byproducts (e.g., salts, excess coupling reagents), followed by column chromatography on silica (B1680970) gel. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is optimized to provide good separation of the target compound from any remaining impurities.

Table 3: Illustrative Optimization of a Coupling Reaction

| Parameter | Variation | Effect on Yield/Purity |

| Solvent | DCM vs. DMF | DMF often leads to faster reaction rates and higher yields. |

| Temperature | 0 °C to RT vs. RT only | Starting at 0 °C can minimize the formation of side products. |

| Base | 2.0 eq. vs. 2.5 eq. DIPEA | A slight excess of base can ensure complete reaction. |

| Reaction Time | 2 hours vs. 12 hours | Monitoring by TLC or LC-MS is crucial to determine the optimal time. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of synthetic methodologies aligned with the principles of green chemistry. For the synthesis of specialized molecules like this compound, which belongs to the versatile class of N-methoxy-N-methylamides (Weinreb amides), these principles guide the innovation of more sustainable and efficient processes. The goal is to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. acs.orgnih.gov

Modern approaches to synthesizing Weinreb amides increasingly focus on operational simplicity and environmental responsibility. orientjchem.org Key strategies include the development of one-pot reactions, the use of biomass-derived solvents, and the application of supported reagents to simplify purification and reduce waste streams. organic-chemistry.orgnih.govsemanticscholar.org

One-Pot Synthesis Protocols: A significant advancement in sustainable synthesis is the move towards one-pot procedures. These methods combine multiple reaction steps without isolating intermediate compounds, which aligns with the green chemistry principle of reducing derivatives. acs.orgnih.gov By minimizing purification steps, one-pot syntheses save time, reduce solvent consumption, and decrease waste generation. semanticscholar.org For the preparation of Weinreb amides, one-pot methods have been developed to convert carboxylic acids directly into the target amide. For instance, the use of phosphorus (V) oxychloride (POCl₃) as an acid activator with N,O-dimethylhydroxylamine hydrochloride allows for a facile, one-pot conversion under mild, room-temperature conditions, accommodating a variety of functional groups and sterically hindered substrates. semanticscholar.org

Application of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like tetrahydrofuran (THF) are often effective but pose environmental and safety concerns. nih.gov A leading green alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable biomass sources such as corncobs. nih.govdntb.gov.ua 2-MeTHF exhibits a higher boiling point, greater stability in the presence of organometallic reagents, and low miscibility with water, which facilitates easier product extraction and solvent recycling. nih.govnih.gov Research has demonstrated the successful application of 2-MeTHF in amide synthesis, positioning it as a superior green solvent for processes like the formation of Weinreb amides. orientjchem.orgresearchgate.net One particularly efficient and environmentally benign method involves a biphasic system of 2-MeTHF and water, which allows for the synthesis of Weinreb amides with simplified purification that avoids the need for further organic solvents. orientjchem.org

Use of Polymer-Supported Reagents: A major source of waste in chemical synthesis is the purification process, which often involves chromatography. The use of polymer-supported reagents offers a practical solution to this challenge. nih.govbiotage.com In the context of Weinreb amide synthesis, polymer-supported triphenylphosphine (B44618) (Pol-PPh₃) can be used in combination with iodine. nih.govresearchgate.net The key advantage of this method is that the triphenylphosphine oxide byproduct remains bound to the solid polymer support. Consequently, it can be easily removed from the reaction mixture by simple filtration. nih.govresearchgate.net This eliminates the need for chromatographic purification to remove the byproduct, significantly reducing solvent use and waste. The resulting Weinreb amide can often be used in subsequent transformations after a simple filtration and evaporation, making the process more efficient and suitable for diversity-oriented synthesis. nih.govresearchgate.net

The following table summarizes these green and sustainable approaches applicable to the synthesis of this compound.

Synthesis of Trifluoromethylated Ketones and Aldehydes from this compound

The N-methoxy-N-methylamide (Weinreb amide) functionality is a powerful tool in organic synthesis due to its ability to react with organometallic reagents and hydrides in a controlled manner. Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate that resists further addition or reduction, thus preventing the common side reactions of over-addition and facilitating the high-yield isolation of ketones and aldehydes.

The reaction of this compound with organolithium or Grignard reagents is a highly efficient method for the synthesis of γ-trifluoromethyl ketones. The process involves the addition of the organometallic nucleophile to the amide carbonyl, forming a stable, chelated intermediate. This intermediate does not collapse until acidic workup, at which point the desired ketone is liberated. This method effectively prevents the common problem of over-addition to form tertiary alcohols, which often plagues reactions with other carboxylic acid derivatives. The versatility of this reaction allows for the introduction of a wide variety of alkyl, vinyl, aryl, and heteroaryl groups.

Table 1: Synthesis of γ-Trifluoromethyl Ketones using this compound

| Organometallic Reagent | Solvent | Product | Typical Yield |

|---|---|---|---|

| Phenylmagnesium bromide | Tetrahydrofuran (THF) | 1,1,1-Trifluoro-5-phenylpentan-2-one | >90% |

| Vinyllithium | Tetrahydrofuran (THF) | 1,1,1-Trifluorohept-6-en-2-one | >85% |

| n-Butyllithium | Diethyl ether | 1,1,1-Trifluorooctan-2-one | >90% |

Note: The yields presented are typical for Weinreb ketone syntheses and illustrate the expected efficiency of the reactions.

The controlled reduction of this compound provides access to the corresponding 4,4,4-trifluorobutanal. This transformation is typically achieved using a mild hydride reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures (e.g., -78 °C). nih.gov Similar to the reaction with organometallics, DIBAL-H addition forms a stable tetrahedral intermediate that prevents over-reduction to the primary alcohol. nih.gov Upon aqueous workup, the intermediate hydrolyzes to furnish the desired aldehyde in high yield. This selective reduction is a crucial step for accessing molecules where a trifluoromethylated aldehyde moiety is required for subsequent transformations like Wittig reactions or reductive aminations.

Accessing Trifluoromethylated Alcohols and Amines

The trifluoromethylated ketones and aldehydes synthesized from this compound are pivotal intermediates for producing chiral alcohols and a diverse range of amines. These downstream products are highly sought after in pharmaceutical and agrochemical research.

The synthesis of chiral trifluoromethylated alcohols from the corresponding ketones is a significant area of research. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, but can also present challenges for achieving high stereoselectivity. mdpi.com

Several methods have been developed for the enantioselective reduction of trifluoromethyl ketones. acs.org Catalytic systems using oxazaborolidines (CBS catalysts) or chiral organomagnesium amides (COMAs) have proven effective, yielding secondary alcohols with excellent enantioselectivities. acs.orgnih.gov For instance, COMAs, prepared from dialkylmagnesium and chiral secondary amines, can reduce trifluoromethyl ketones to alcohols with enantiomeric ratios up to 98:2. nih.gov In some cases, the addition of a Lewis acid like BF₃ can enhance enantioselectivity in borane-mediated reductions by stabilizing the transition state complex. mdpi.com

Table 2: Enantioselective Reduction Methods for Trifluoromethyl Ketones

| Method/Catalyst | Reducing Agent | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Organomagnesium Amides (COMAs) | Isopropanol (via MPV-type reduction) | Recyclable chiral amine; high yields and selectivity. nih.gov | Up to 96% |

| Oxazaborolidine (CBS) Catalyst | Borane (BH₃) | Well-established method; in-situ generation is reliable. mdpi.com | 80-90% |

Trifluoromethylated amines are prevalent motifs in many biologically active compounds. Reductive amination of the trifluoromethyl ketones derived from the Weinreb amide is one of the most direct and versatile methods for their synthesis. acs.orgnih.govorganic-chemistry.org This one-pot reaction typically involves the condensation of the ketone with an amine source (such as ammonia, a primary amine, or an ammonium (B1175870) salt like ammonium acetate) to form an imine or enamine intermediate, which is then reduced in situ. acs.orgnih.gov

Modern catalytic systems have enabled highly efficient and stereoselective reductive aminations. For example, ruthenium-catalyzed asymmetric reductive amination using ammonium acetate as the nitrogen source and H₂ as the reductant provides access to chiral primary α-(trifluoromethyl)amines with excellent enantioselectivities (up to 97% ee) and good yields. acs.orgnih.gov This method avoids the need to pre-form and isolate the imine intermediate, offering a more user-friendly and efficient process. acs.org

Table 3: Catalytic Systems for Reductive Amination of Trifluoromethyl Ketones

| Catalyst System | Amine Source | Reductant | Key Features |

|---|---|---|---|

| Ru(S)-DTBM-MeO-BIPHEP₂ | NH₄OAc | H₂ | Asymmetric synthesis of primary amines; high ee. acs.org |

| Ti(iOPr)₄ | Primary Amines | PMHS | Stereoselective synthesis of 1,3-amino alcohols from β-hydroxy ketones. organic-chemistry.org |

| Pd/C | Hydrazine (B178648) derivatives | α-Picoline-borane | Direct alkylation of hydrazines. organic-chemistry.org |

Heterocycle Synthesis Incorporating the Trifluoromethylated Butanoyl Unit

The trifluoromethylated butanoyl unit, readily accessible from this compound, is a valuable precursor for the synthesis of a wide range of fluorine-containing heterocycles. mdpi.com The derived trifluoromethyl ketones can be easily converted into versatile intermediates like α,β-unsaturated trifluoromethyl ketones or trifluoromethyl-β-dicarbonyl compounds, which are powerful synthons for cyclocondensation reactions. researchgate.netumich.edu

For example, the reaction of a γ-trifluoromethyl ketone with reagents like ethyl formate (B1220265) can generate a 1-(trifluoromethyl)-1,3-diketone. These diketones are classic precursors for building five- and six-membered heterocycles. mdpi.com

Pyrazoles : Condensation with hydrazine or substituted hydrazines regioselectively yields trifluoromethyl-substituted pyrazoles.

Pyrimidines : Reaction with binucleophiles such as urea, thiourea, or amidines leads to the formation of pyrimidine (B1678525) rings. researchgate.net

Isoxazoles : Treatment with hydroxylamine results in the formation of isoxazole (B147169) derivatives. umich.edu

Furthermore, α,β-unsaturated ketones derived from the butanoyl unit can participate in Michael additions and subsequent cyclizations or in cycloaddition reactions to construct more complex heterocyclic systems. mdpi.comumich.edu The presence of the trifluoromethyl group in these heterocyclic scaffolds often imparts desirable pharmacological properties, making this synthetic route highly valuable for drug discovery. researchgate.net

Integration into Multi-Step Synthetic Sequences of Advanced Intermediates

While direct evidence is not available, the structure of this compound suggests its primary role would be as a precursor to trifluoromethyl ketones. The Weinreb amide functionality is well-known for its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an ideal synthon in multi-step sequences where precise installation of a trifluoromethyl ketone is required.

The resulting trifluoromethyl ketone is a versatile intermediate that can be further elaborated. For instance, it can undergo reduction to form a trifluoromethyl-substituted secondary alcohol, a key chiral moiety in many biologically active molecules. Alternatively, the ketone can be a site for nucleophilic addition or condensation reactions to build more complex carbon skeletons.

Table 1: Potential Transformations of this compound in Multi-Step Synthesis

| Reactant | Reagent | Product | Potential Subsequent Steps |

| This compound | R-MgX or R-Li | 1,1,1-Trifluoro-3-alkanone | Reduction, Aldol condensation, Wittig reaction |

| This compound | Reducing agents (e.g., LiAlH₄) | 4,4,4-Trifluorobutanal | Aldol condensation, Grignard addition |

Role as a Key Synthon in Fluorine-Containing Building Blocks

The trifluoromethyl group (CF₃) is a crucial substituent in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity and lipophilicity of drug candidates. nih.gov Therefore, this compound serves as a valuable building block for introducing the 4,4,4-trifluorobutanoyl moiety into larger molecules.

Its application would be particularly relevant in the synthesis of:

Fluorinated Heterocycles: The trifluoromethyl ketone derived from this Weinreb amide can be a key precursor for the construction of various fluorine-containing heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines, which are common scaffolds in pharmaceuticals and agrochemicals. nih.gov

Chiral Fluorinated Alcohols: Asymmetric reduction of the corresponding trifluoromethyl ketone can provide access to enantiomerically pure trifluoromethyl-substituted alcohols, which are important chiral building blocks. nih.gov

Bioactive Molecules: The incorporation of the trifluoromethyl group can significantly impact the biological activity of a molecule. This building block would allow for the strategic placement of this group in the early stages of a synthetic route.

Table 2: Examples of Fluorine-Containing Moieties Accessible from this compound-Derived Intermediates

| Intermediate | Reaction Type | Resulting Moiety | Importance |

| 1,1,1-Trifluoro-3-alkanone | Cyclocondensation | Trifluoromethyl-substituted heterocycles | Prevalent in pharmaceuticals and agrochemicals |

| 1,1,1-Trifluoro-3-alkanol | Asymmetric synthesis | Chiral trifluoromethyl alcohols | Important chiral building blocks |

| 4,4,4-Trifluorobutanal | Multi-component reactions | Complex fluorinated acyclic systems | Diverse biological activities |

Catalytic and Stereoselective Transformations Utilizing 4,4,4 Trifluoro N Methoxy N Methylbutanamide

Transition Metal-Catalyzed Reactions with 4,4,4-trifluoro-N-methoxy-N-methylbutanamide

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. While no specific transition metal-catalyzed reactions involving this compound have been documented in the provided search results, the presence of the N-methoxy-N-methylamide (Weinreb amide) functionality suggests its potential utility in various catalytic transformations.

Cross-coupling reactions, which form a bond between two different organic fragments, are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds google.com. A number of transition metal catalysts, particularly those based on palladium and nickel, are employed for these transformations google.com.

Theoretically, this compound could participate in cross-coupling reactions in several ways. For instance, if the butanamide backbone were functionalized with a leaving group (e.g., a halide), it could act as an electrophilic coupling partner. More plausibly, the trifluoromethyl group could be leveraged. While challenging, methods for the transition-metal-catalyzed asymmetric defluorinative coupling of compounds containing trifluoromethyl groups are emerging rsc.org. These reactions utilize the C-F bond as a "chemical handle" for enantioselective transformations rsc.org.

Table 1: Theoretical Cross-Coupling Reactions Involving a Functionalized this compound Derivative

| Catalyst | Coupling Partner | Potential Product |

| Palladium or Nickel | Organoboron Compound | Alkylated or arylated butanamide |

| Copper | Nucleophile | Defluorinative functionalized product |

Note: This table is theoretical and not based on published data for this compound.

C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules by directly converting inert C-H bonds into new functionalities nih.gov. This approach often relies on the use of directing groups, which are functional groups within the substrate that coordinate to a metal catalyst and direct it to a specific C-H bond nih.govnih.gov.

The N-methoxy-N-methylamide group within this compound could theoretically serve as a directing group. Amide groups are known to be effective directing groups in transition metal-catalyzed C-H activation rsc.org. For instance, a nitrile-based directing group has been successfully used for meta-selective C-H functionalization nih.gov. While the trifluoromethyl group's strong electron-withdrawing nature might influence the directing ability of the amide, it is conceivable that under appropriate conditions, a transition metal catalyst could be directed to functionalize a C-H bond on the butyl chain or, if part of a larger molecule, an adjacent aromatic or aliphatic C-H bond.

Table 2: Potential C-H Functionalization Reactions Directed by the Amide Group of this compound

| Catalyst | Reactant | Potential C-H Functionalization |

| Palladium | Olefin | Alkenylation |

| Rhodium | Alkyne | Annulation |

| Ruthenium | Aryl halide | Arylation |

Note: This table is theoretical and not based on published data for this compound.

Organocatalytic Approaches Involving this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. However, no specific organocatalytic reactions involving this compound were found in the provided search results.

Theoretically, the trifluoromethyl group could influence the reactivity of the amide in organocatalytic transformations. For example, the electron-withdrawing nature of the CF3 group could enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack in reactions catalyzed by Lewis bases. Conversely, the amide nitrogen's basicity would be reduced, which might affect its participation in reactions where it acts as a hydrogen bond acceptor or a Brønsted base.

Enantioselective and Diastereoselective Reactions

The synthesis of single enantiomers or diastereomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While there is no specific information on enantioselective or diastereoselective reactions of this compound, the presence of a trifluoromethyl group suggests its potential as a substrate in such transformations, as the synthesis of chiral α-trifluoromethyl amines is an area of active research nih.gov.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. There are no documented examples of this compound being used in conjunction with a chiral auxiliary.

However, one could envision a scenario where a chiral auxiliary is attached to a precursor of this compound to direct a stereoselective reaction, such as an alkylation or an aldol reaction, before the formation of the final amide. Alternatively, in a catalyst-mediated process, a chiral catalyst could be used to control the stereoselective synthesis of a molecule containing the this compound moiety. For example, the enantioselective synthesis of fluorinated amides with a remote stereocenter has been achieved through photoenzymatic methods nih.gov.

In substrate-controlled stereoselective synthesis, the existing stereocenters in the substrate dictate the stereochemical outcome of a reaction. For this compound itself, which is achiral, this concept is not directly applicable.

However, if this amide were a substituent on a chiral molecule, its steric and electronic properties, influenced by the trifluoromethyl group, could play a significant role in directing the approach of a reagent to a nearby reactive site, thereby controlling the diastereoselectivity of the reaction. The stereoselective synthesis of trifluoromethylated enamides has been reported, highlighting the interest in developing methods for the stereocontrolled introduction of trifluoromethyl-containing groups chemrxiv.orgresearchgate.net.

Research on Continuous Flow Applications of this compound Remains Undisclosed

Despite the growing interest in continuous flow chemistry for enhanced safety, scalability, and efficiency in chemical synthesis, publicly available research specifically detailing the use of this compound in such systems for catalytic and stereoselective transformations is currently unavailable.

A thorough review of scientific literature and patent databases reveals a significant gap in the application of this specific trifluoromethylated Weinreb amide within the context of continuous flow processes. While continuous flow methodologies are increasingly being applied to a wide range of chemical reactions, including those involving fluorinated compounds and stereoselective catalysis, the specific substrate this compound has not been a documented subject of these investigations.

Continuous flow chemistry offers numerous advantages over traditional batch processing, such as precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. These benefits are particularly relevant for transformations involving highly reactive organometallic species or exothermic reactions, which are often employed in conjunction with Weinreb amides to synthesize ketones. The integration of stereoselective catalysts into flow systems further allows for the efficient and scalable production of chiral molecules, which are of high value in the pharmaceutical and agrochemical industries.

However, the absence of published studies on this compound in this domain means that no data on reaction optimization, catalyst performance, scalability, or the stereochemical outcomes of such processes can be reported. The development of scalable and efficient processes for the synthesis of trifluoromethylated building blocks is an area of intense research, given the prevalence of the trifluoromethyl group in bioactive molecules. The application of continuous flow technology to the reactions of this compound could potentially offer significant advantages, but this remains a hypothetical consideration without supporting research data.

Future investigations in this area would be necessary to explore the feasibility and potential benefits of utilizing this compound in continuous flow for catalytic and stereoselective transformations. Such studies would need to establish optimal reaction conditions, evaluate catalyst stability and recyclability, and assess the scalability of the process. Until such research is conducted and published, a detailed discussion on this specific topic remains speculative.

Advanced Computational and Theoretical Studies of 4,4,4 Trifluoro N Methoxy N Methylbutanamide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For 4,4,4-trifluoro-N-methoxy-N-methylbutanamide, these calculations would provide a foundational understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

In the case of this compound, the highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the energy of the molecular orbitals. It would act as a strong electron-withdrawing group, lowering the energy of both the HOMO and LUMO. This effect can enhance the molecule's electrophilicity. Theoretical calculations, such as those performed at the CAM-B3LYP-D3/6-311++G(d,p)-CPCM level of theory, are essential for quantifying these energies and predicting the molecule's susceptibility to nucleophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the carbonyl carbon and the trifluoromethyl group, indicating a site for nucleophilic attack. |

| HOMO | -8.2 | Primarily localized on the nitrogen and oxygen atoms of the methoxy-methylamino group, indicating a site for electrophilic attack. |

| HOMO-LUMO Gap | 6.7 | Suggests a relatively stable molecule, but with defined reactive sites. |

Note: The data in this table is illustrative and based on general principles of organic chemistry and FMO theory, as specific computational results for this compound are not available.

Charge Distribution and Polarization Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful inductive effect (-I effect), significantly polarizing the bonds within the this compound molecule. This polarization leads to a non-uniform distribution of electron density.

Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution. For this molecule, the MEP map would likely show a region of high positive potential (electron deficiency) around the carbonyl carbon and the carbon atom attached to the CF3 group. Conversely, a region of high negative potential (electron richness) would be expected around the fluorine and oxygen atoms. This charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity towards charged or polar reagents.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions based on classical mechanics, MD can reveal the preferred three-dimensional structures (conformers) and the energy barriers between them.

For this compound, MD simulations would be crucial for understanding its flexibility, particularly the rotation around the C-C and C-N bonds. The bulky and highly electronegative CF3 group would likely impose significant steric and electrostatic constraints on the molecule's conformational freedom. Identifying the most stable conformers is essential, as the molecule's reactivity and biological activity (if any) are often dictated by its predominant shape. These simulations can be performed using various force fields, such as GAFF, CHARMM22, and OPLS, to model the interatomic interactions. rsc.org

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For this compound, a key reaction of interest would be its behavior as a Weinreb amide in acylation reactions. Theoretical calculations, often employing density functional theory (DFT) methods, could be used to model the addition of a nucleophile to the carbonyl group. These calculations would elucidate the geometry of the tetrahedral intermediate and the transition state leading to its formation. The activation energy for this step, which can be determined from the calculations, would provide a quantitative measure of the reaction rate.

Structure-Reactivity Relationships: Computational Insights

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, a clear structure-reactivity relationship can be established. For instance, computational studies could explore how replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups would alter the HOMO-LUMO gap, the charge on the carbonyl carbon, and consequently, the molecule's reactivity as an acylating agent. These computational insights can guide the rational design of new reagents with tailored reactivity for specific synthetic applications.

Emerging Research Directions and Future Perspectives for 4,4,4 Trifluoro N Methoxy N Methylbutanamide

Novel Synthetic Transformations and Methodological Developments

The primary synthetic utility of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide lies in its reaction with organometallic reagents to form trifluoromethyl ketones. A significant advancement in this area is the use of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane or TMS-CF₃) in a controlled manner. rsc.orgnih.gov This method allows for the efficient synthesis of trifluoromethyl ketones without the risk of over-addition, a common issue with other trifluoromethylating agents. rsc.orgnih.gov

Recent research has focused on expanding the scope and efficiency of these transformations. Key developments include:

One-Pot Syntheses: Methodologies for the sequential one-pot preparation of aromatic trifluoromethyl ketones from aryl bromides and fluorosulfates have been developed. These processes often utilize carbon monoxide to generate the Weinreb amide in situ, which then undergoes trifluoromethylation. researchgate.net

Radiolabeling Techniques: A notable application is in the synthesis of ¹⁸F-labelled aryl trifluoromethyl ketones for use in Positron Emission Tomography (PET). rsc.org Methods using [¹⁸F]fluoroform with Weinreb amides have been developed to produce these imaging agents with high molar activity. rsc.org

Selective Trifluoromethylation: Research into the selective trifluoromethylation of α-oxo-Weinreb amides using TMS-CF₃ has led to the synthesis of α-trifluoromethyl-α-hydroxyl Weinreb amides, further expanding the synthetic utility of these building blocks. sioc-journal.cn

These advancements highlight a continuous effort to develop more efficient, selective, and versatile methods for utilizing trifluoromethyl Weinreb amides in the synthesis of complex molecules.

| Reagent/Method | Application | Key Advantage |

| Ruppert-Prakash Reagent (TMS-CF₃) | Synthesis of trifluoromethyl ketones | Controlled trifluoromethylation, avoids over-addition rsc.orgnih.gov |

| One-Pot Synthesis from Aryl Halides | In situ generation and reaction of Weinreb amides | Increased efficiency and step economy researchgate.net |

| [¹⁸F]Fluoroform | Radiosynthesis of PET tracers | High molar activity for imaging applications rsc.org |

| Selective α-Trifluoromethylation | Synthesis of α-trifluoromethyl-α-hydroxyl Weinreb amides | Access to novel complex building blocks sioc-journal.cn |

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of the synthesis of trifluoromethyl ketones from this compound makes it highly amenable to automated and high-throughput synthesis platforms. These platforms are crucial in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds.

The integration of this chemistry into automated systems can offer several advantages:

Increased Efficiency: Automated liquid handling and reaction workups can significantly accelerate the synthesis of compound libraries.

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable results.

Facilitation of Reaction Optimization: High-throughput experimentation allows for the rapid screening of various reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions.

While specific high-throughput screening applications for this compound are not extensively documented, the well-established reactivity of Weinreb amides in forming ketones makes them ideal candidates for such platforms. The synthesis of diverse trifluoromethyl ketones can be achieved by reacting the Weinreb amide with a wide array of Grignard or organolithium reagents in a parallel fashion.

Potential for Sustainable Synthesis Methodologies and Catalytic Processes

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis and application of trifluoromethylated compounds, green chemistry approaches are being actively explored. tandfonline.comsemanticscholar.org

Future research in this area for this compound could involve:

Photocatalytic Methods: Visible-light-induced approaches for introducing trifluoromethyl groups into organic molecules are gaining prominence. advanceseng.com These methods often use photocatalysts to generate trifluoromethyl radicals under mild conditions, offering a more sustainable alternative to traditional methods that may require harsh reagents. advanceseng.comrsc.org

Solvent-Free and Catalyst-Free Conditions: Exploring solvent-free reaction conditions, potentially coupled with microwave irradiation, could lead to more environmentally benign processes with reduced waste and energy consumption. semanticscholar.org

Use of Greener Reagents: Research into replacing hazardous reagents with more sustainable alternatives is ongoing. For instance, the development of safer and more accessible sources of the trifluoromethyl group is a key area of investigation. advanceseng.com

The principles of green chemistry can be applied to both the synthesis of this compound itself and its subsequent reactions to create trifluoromethylated products.

| Sustainable Approach | Potential Benefit |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions advanceseng.comrsc.org |

| Solvent-Free Reactions | Reduced solvent waste, potential for faster reaction times semanticscholar.org |

| Greener Trifluoromethylating Agents | Reduced toxicity and environmental impact advanceseng.com |

Unexplored Applications in Functional Materials Precursors (as a building block for polymer or material synthesis)

The incorporation of trifluoromethyl groups into polymers can significantly enhance their properties, leading to materials with low surface tension, high chemical and thermal stability, and desirable dielectric properties. technologypublisher.comnasa.gov this compound, as a precursor to trifluoromethyl ketones, can serve as a valuable building block for the synthesis of novel fluorinated polymers and functional materials. ossila.com

Potential applications in this domain include:

Synthesis of Fluorinated Monomers: The trifluoromethyl ketone derived from the Weinreb amide can be further functionalized to create monomers suitable for polymerization. These monomers could then be used to synthesize a variety of fluorinated polymers, such as polyethers, polyimides, and polyacetylenes. nasa.govacs.org

Development of High-Performance Polymers: The resulting fluorinated polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications in harsh environments or advanced electronics. technologypublisher.comnasa.gov

Creation of Functional Surfaces: The low surface energy associated with fluorinated compounds can be exploited to create non-stick coatings, lubricants, and hydrophobic or oleophobic surfaces. technologypublisher.com

The versatility of the trifluoromethyl group makes this compound a promising starting material for the design and synthesis of next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4,4,4-trifluoro-N-methoxy-N-methylbutanamide?

- Methodology : A multi-step synthesis approach is typically employed, involving sequential functionalization of intermediates. For example, analogous trifluoromethyl-containing benzamides are synthesized using O-benzyl hydroxylamine hydrochloride as a starting material, followed by reaction with acyl chlorides under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/water mixtures) . Hazard analysis for reagents like acyl chlorides and solvents must precede synthesis .

- Critical Considerations : Monitor stoichiometry and reaction temperature to avoid side reactions (e.g., hydrolysis of trifluoromethyl groups).

Q. How should researchers ensure the stability of this compound during storage?

- Methodology : Store the compound in inert, anhydrous conditions (e.g., under argon) at low temperatures (–20°C) to prevent decomposition. Avoid exposure to light and moisture, as trifluoromethyl groups can hydrolyze under prolonged ambient conditions .

Q. What safety protocols are essential for handling this compound?

- Methodology : Conduct a thorough risk assessment for reagents (e.g., acyl chlorides, toxic solvents) before synthesis. Use fume hoods, gloves, and eye protection. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of trifluoromethylated amides?

- Methodology : Use kinetic control strategies, such as slow addition of acyl chlorides to prevent exothermic side reactions. Solvent choice (e.g., CH₃CN for polar intermediates) and catalytic bases (e.g., NaH) can improve selectivity .

- Data Contradiction Analysis : If yields drop unexpectedly, analyze intermediates via LC-MS to identify unreacted starting materials or byproducts. Adjust stoichiometry or reaction time accordingly.

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

- Methodology : Combine ¹⁹F NMR (to confirm trifluoromethyl group integrity), ¹H/¹³C NMR (for backbone structure), and high-resolution mass spectrometry (HRMS) for molecular weight verification. IR spectroscopy can confirm carbonyl and amide functionalities .

- Example : In related trifluoromethylbenzamides, ¹⁹F NMR signals appear at δ –60 to –65 ppm, distinct from decomposition products .

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?

- Mechanistic Insight : The –CF₃ group enhances lipophilicity, improving membrane permeability, and metabolic stability. This is critical in medicinal chemistry for targeting enzymes (e.g., bacterial PPTases) or receptors with hydrophobic binding pockets .

- Experimental Design : Compare IC₅₀ values of trifluoromethylated analogs vs. non-fluorinated counterparts in enzyme inhibition assays.

Q. What strategies mitigate instability during kinetic studies or biological assays?

- Methodology : Use stabilizing additives (e.g., DMSO for solubility) and conduct assays under inert atmospheres. For time-resolved studies, employ stopped-flow techniques to minimize ambient exposure .

Q. How can researchers resolve contradictions in spectroscopic or biological data?

- Data Analysis : Cross-validate NMR/HRMS results with computational chemistry (e.g., DFT calculations for predicted chemical shifts). For biological discrepancies, replicate assays with purified batches to rule out impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.